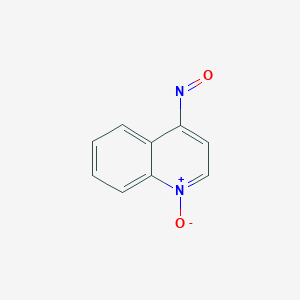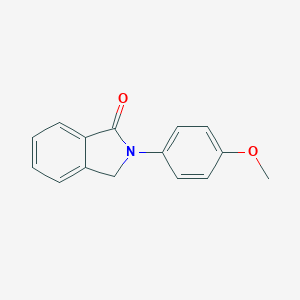
4-Nitrosoquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrosoquinoline 1-oxide (4NQO) is a chemical compound that has been widely used in scientific research for its carcinogenic properties. It is a potent mutagen and has been shown to induce tumors in various animal models.
Mechanism Of Action
The mechanism of action of 4-Nitrosoquinoline 1-oxide involves the formation of DNA adducts, which can result in mutations and chromosomal aberrations. The compound has been shown to induce oxidative stress and DNA damage, leading to the activation of various signaling pathways that promote tumor development.
Biochemical And Physiological Effects
4-Nitrosoquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects, including oxidative stress, DNA damage, inflammation, and apoptosis. The compound has been shown to induce tumors in various organs, including the skin, liver, and lung.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Nitrosoquinoline 1-oxide in lab experiments is its ability to induce tumors in animal models, which can be used to study the mechanisms of carcinogenesis. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 4-Nitrosoquinoline 1-oxide. One area of interest is the development of new animal models that can be used to study the effects of 4-Nitrosoquinoline 1-oxide on different types of cancer. Another area of interest is the development of new therapies that target the signaling pathways activated by 4-Nitrosoquinoline 1-oxide. Additionally, there is a need for more research on the potential risks and benefits of using 4-Nitrosoquinoline 1-oxide in scientific research.
Synthesis Methods
The synthesis of 4-Nitrosoquinoline 1-oxide involves the reaction of 4-nitroquinoline 1-oxide with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method has been used to produce high-quality 4-Nitrosoquinoline 1-oxide for scientific research purposes.
Scientific Research Applications
4-Nitrosoquinoline 1-oxide has been extensively used in scientific research to study the mechanisms of carcinogenesis. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. The compound has also been used to study the effects of UV radiation on skin cancer development.
properties
CAS RN |
1130-69-4 |
|---|---|
Product Name |
4-Nitrosoquinoline 1-oxide |
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-nitroso-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6H |
InChI Key |
HDODESNNQIATIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
synonyms |
4-Nitrosoquinoline 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)




![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)

